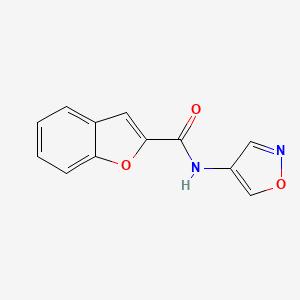

N-(isoxazol-4-yl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isoxazol-4-yl)benzofuran-2-carboxamide is a compound that combines the structural features of isoxazole and benzofuran. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

作用機序

Target of Action

The primary target of N-(isoxazol-4-yl)benzofuran-2-carboxamide is the nucleoprotein of the influenza A virus . This nucleoprotein plays a crucial role in the replication cycle of the virus, making it a promising target for antiviral agents .

Mode of Action

This compound interacts with its target by acting as an antagonist of nucleoprotein accumulation in the nucleus . This interaction disrupts the normal function of the nucleoprotein, thereby inhibiting the replication of the influenza A virus .

Biochemical Pathways

It is known that the compound interferes with the replication cycle of the influenza a virus by targeting the nucleoprotein . This disruption likely affects downstream effects related to viral replication and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of influenza A virus replication . By acting as an antagonist of nucleoprotein accumulation in the nucleus, the compound prevents the virus from successfully replicating and proliferating .

生化学分析

Biochemical Properties

It is known that isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It is expected that N-(isoxazol-4-yl)benzofuran-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be further investigated.

Cellular Effects

Given the presence of the isoxazole moiety, it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)benzofuran-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing isoxazoles is through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

For the benzofuran moiety, a common starting material is benzofuran-2-carboxylic acid. The synthesis involves the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves transamidation to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for cost-effectiveness, yield, and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-(isoxazol-4-yl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical reactivity.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

N-(isoxazol-4-yl)benzofuran-2-carboxamide serves as a fundamental building block in organic synthesis. Its unique structural features allow it to be used as a precursor for the development of more complex molecules. This versatility is crucial in the synthesis of various pharmaceutical compounds and agrochemicals.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties. This application is vital for the development of new materials with tailored functionalities.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Medical Applications

Anticancer Properties

this compound has shown promise as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives of this compound have demonstrated significant antiproliferative activity with IC50 values as low as 0.12 μM against A549 lung cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, crucial targets in pain and inflammation management .

Industrial Applications

Material Development

In the industrial sector, this compound is explored for developing new materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | References |

|---|---|---|---|

| 1 | A549 (Lung) | 0.12 | |

| 2 | MCF-7 (Breast) | 2.39 | |

| 3 | HCT116 | 1.66 | |

| 4 | MDA-MB-231 | 3.73 |

Table 2: Antimicrobial Activity

類似化合物との比較

N-(isoxazol-4-yl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

Benzofuran derivatives: Compounds with the benzofuran scaffold are known for their diverse pharmacological activities, such as anti-inflammatory and antiviral effects.

The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activity and specificity compared to individual isoxazole or benzofuran derivatives.

生物活性

N-(isoxazol-4-yl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole moiety linked to a benzofuran structure. The presence of these heterocycles is significant as they are often associated with various biological activities. The compound's ability to act as a ligand in coordination chemistry also suggests potential applications in drug development and material science.

Target of Action

The primary target of this compound is the nucleoprotein of the influenza A virus. This nucleoprotein plays a critical role in the viral replication cycle.

Mode of Action

The compound acts as an antagonist to nucleoprotein accumulation within the nucleus, thereby disrupting the replication cycle of the influenza A virus. This interference can lead to significant reductions in viral load and replication efficiency.

Biochemical Pathways

This compound is believed to influence several biochemical pathways, including those related to cell signaling and gene expression. The isoxazole moiety may enhance interactions with various biomolecules, potentially leading to enzyme inhibition or activation.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against influenza A virus by inhibiting its replication. This effect has been attributed to its interaction with the viral nucleoprotein, which is essential for viral assembly and transcription.

Anticancer Properties

Preliminary studies suggest that derivatives of benzofuran compounds, including this compound, may possess anticancer properties. For instance, similar benzofuran derivatives have shown selective growth inhibition against various cancer cell lines in vitro .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 1f | NMDA-induced neuronal cells | 30 | Neuroprotective |

| 5b | Various cancer lines | Moderate | Antiproliferative |

| 10b | Lung adenocarcinoma (A549) | 16.4 | Inhibits PLK1 |

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have shown that this compound significantly reduces viral titers in infected cell cultures, demonstrating its potential as a therapeutic agent against influenza A.

- Cancer Cell Line Studies : A series of benzofuran derivatives were evaluated for their anticancer activity against a panel of 60 cancer cell lines. Some derivatives exhibited selective inhibition at concentrations that suggest potential for further development as anticancer agents .

- Neuroprotective Studies : Research on related compounds indicated neuroprotective effects against excitotoxic damage in neuronal cultures, suggesting that modifications in the benzofuran structure could enhance such activities .

特性

IUPAC Name |

N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(14-9-6-13-16-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWALWKQVVVBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。